Structural & Synthetic Analysis of 2-(3-bromoisoxazol-5-yl)ethanamine HCl
Structural & Synthetic Analysis of 2-(3-bromoisoxazol-5-yl)ethanamine HCl
A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD) and CNS Ligand Design [1]
Executive Summary
2-(3-bromoisoxazol-5-yl)ethanamine hydrochloride is a high-value heterocyclic building block used primarily in medicinal chemistry for the synthesis of central nervous system (CNS) ligands. Its structural utility lies in its bifunctionality: the 3-bromo substituent serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-ethylamine chain acts as a pharmacophore mimic for histamine and serotonin precursors. This guide details the structural logic, synthetic pathways, and reaction landscape of this scaffold.[2]
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-(3-bromoisoxazol-5-yl)ethan-1-amine hydrochloride |
| Common Name | 3-Bromo-5-(2-aminoethyl)isoxazole HCl |
| CAS Number | 2470436-09-8 (HCl salt) |
| Molecular Formula | C₅H₇BrN₂O[3] · HCl |
| Molecular Weight | 227.49 g/mol (Salt); 191.03 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Et₂O) |
| pKa (Calc) | ~8.5 (Amine), ~ -2.0 (Isoxazole N) |
Structural Logic & Bioisosterism
The molecule functions as a bioisostere for several endogenous neurotransmitter cores.[3] The isoxazole ring mimics the imidazole of histamine or the pyrrole of tryptamine but with significantly altered electronics.
-
Acidity/Basicity: The isoxazole ring is weakly basic compared to imidazole, reducing non-specific protein binding while maintaining hydrogen bond acceptor capability (N-O bond).[2]
-
Sterics: The 3-bromo substituent occupies a volume similar to a methyl or isopropyl group ("Magic Methyl" effect) but offers orthogonal reactivity.[3]
Synthetic Protocol: The [3+2] Cycloaddition Route
The most robust synthetic route to 3-bromo-5-substituted isoxazoles is the [3+2] dipolar cycloaddition of a nitrile oxide species with a terminal alkyne. This method ensures regiospecificity (5-substitution) and high yields.[3]
Reagents & Materials
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Precursor A: Dibromoformaldoxime (DBF) – Generates the bromonitrile oxide dipole in situ.[3]
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Precursor B: N-Boc-but-3-yn-1-amine – The dipolarophile (alkyne).[3]
-
Base: Sodium Bicarbonate (NaHCO₃) or Potassium Bicarbonate (KHCO₃).[3]
-
Solvent: Ethyl Acetate (EtOAc) or DMF/H₂O mixtures.[3]
-
Deprotection: 4M HCl in Dioxane.
Step-by-Step Methodology
Step 1: Cycloaddition (Formation of the Isoxazole Core) [4]
-
Dissolve N-Boc-but-3-yn-1-amine (1.0 equiv) in EtOAc.[3]
-
Add Dibromoformaldoxime (1.2 equiv).[3]
-
Add solid NaHCO₃ (2.5 equiv) portion-wise over 1 hour at room temperature. Note: Slow addition controls the evolution of CO₂ and the concentration of the reactive nitrile oxide intermediate, preventing dimerization to furoxan.
-
Stir the reaction for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2][3] The product (Boc-protected intermediate) will appear as a UV-active spot (Rf ~0.5).[3]
-
Workup: Quench with water, extract with EtOAc, wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexane).
Step 2: Boc-Deprotection & Salt Formation [3]
-
Dissolve the purified Boc-intermediate in minimal dry dichloromethane (DCM).[3]
-
Add 4M HCl in Dioxane (5-10 equiv) at 0°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
Isolation: The product often precipitates as the HCl salt.[3] Dilute with diethyl ether (Et₂O) to maximize precipitation.[2][3]
-
Filter the white solid under nitrogen (hygroscopic) and wash with Et₂O.[3]
-
Drying: Dry under high vacuum to remove traces of dioxane/HCl.[3]
Reaction Landscape & Functionalization
The utility of this scaffold lies in its ability to undergo divergent synthesis.[1][3] The diagram below illustrates the orthogonal reactivity of the Amine (Left) and the Aryl Bromide (Right).
Figure 1: Divergent synthetic pathways.[2] Blue paths utilize the amine; Red paths utilize the bromine handle.
Critical Mechanistic Insight: The 3-bromoisoxazole moiety is electronically unique.[3] Unlike standard aryl bromides, the electron-deficient nature of the isoxazole ring facilitates oxidative addition of Palladium (0), making Suzuki couplings highly efficient.[2] However, the ring is sensitive to strong reducing agents (e.g., LiAlH₄), which can cleave the N-O bond.[2]
Quality Control & Analytical Expectations
To validate the integrity of the synthesized or purchased material, the following analytical signatures must be confirmed.
¹H NMR (DMSO-d₆, 400 MHz)
-
Isoxazole Ring Proton (C4-H): A characteristic singlet appearing between δ 6.30 – 6.60 ppm .[3] This is the diagnostic peak for the 3,5-disubstituted isoxazole core.
-
Amine Exchangeables: A broad singlet (3H) at δ 8.00 – 8.50 ppm corresponding to the –NH₃⁺ group.[3]
-
Ethyl Chain:
Mass Spectrometry (LC-MS)
-
Isotopic Pattern: The presence of a bromine atom results in a characteristic 1:1 doublet for the [M+H]⁺ and [M+H+2]⁺ peaks (m/z ~191 and 193 for the free base).
-
Fragmentation: Loss of NH₃ (M-17) is common in ESI+.[3]
Safety & Handling
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[3] Store in a desiccator at -20°C.
-
Skin/Eye Contact: As an alkylamine salt and halogenated heterocycle, treat as a potential irritant and sensitizer.[2][3] Wear nitrile gloves and safety goggles.
-
Shock Sensitivity: While 3-bromoisoxazoles are generally stable, the nitrile oxide precursors (in the synthesis step) are high-energy species.[3] Never concentrate the reaction mixture containing unreacted nitrile oxide to dryness without quenching.[3]
References
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Synthesis of 3-Bromoisoxazoles
-
Isoxazole Bioisosterism
-
Palladium Coupling on Isoxazoles
-
Commercial Building Block Validation
Sources
- 1. 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride | 2470436-09-8 | Benchchem [benchchem.com]
- 2. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
